molecular formula C8H6BrNO4 B1447119 2-Bromo-3-methyl-6-nitrobenzoic acid CAS No. 1807109-55-2

2-Bromo-3-methyl-6-nitrobenzoic acid

Cat. No. B1447119
M. Wt: 260.04 g/mol
InChI Key: QURYIYPDFSCTCX-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-6-nitrobenzoic acid is a chemical compound with the molecular formula C8H6BrNO4 and a molecular weight of 260.04 .


Synthesis Analysis

The synthesis of similar compounds involves several steps, including nitration reactions, displacement reactions with nitrite ions, and oxidation of primary amines . A specific synthesis method for a similar compound, 2-methyl-3-nitrobenzoic acid, involves starting from 3-nitro-o-xylene, carrying out a nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol, carrying out hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carrying out fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .


Molecular Structure Analysis

The molecular structure of 2-Bromo-3-methyl-6-nitrobenzoic acid can be represented by the InChI code 1S/C8H6BrNO4/c1-4-2-3-5 (10 (13)14)6 (7 (4)9)8 (11)12/h2-3H,1H3, (H,11,12) . This indicates the presence of a bromine atom, a nitro group, and a carboxyl group in the molecule .


Chemical Reactions Analysis

Nitro compounds like 2-Bromo-3-methyl-6-nitrobenzoic acid are a very important class of nitrogen derivatives. The nitro group, −NO2, is a hybrid of two equivalent resonance structures . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .


Physical And Chemical Properties Analysis

2-Bromo-3-methyl-6-nitrobenzoic acid is an off-white to yellow crystalline powder . It is insoluble in water . The nitro group of nitro compounds can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Chlorantraniliprole : 2-Bromo-3-methyl-6-nitrobenzoic acid is utilized as a key intermediate in the synthesis of chlorantraniliprole, a widely used insecticide. This process involves a series of reactions including esterification, reduction, chlorination, and aminolysis (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010).
  • Heterocyclic Synthesis : This compound plays a role in the synthesis of various heterocyclic compounds. For example, its condensation with acetylacetone leads to the formation of 2-acetylacetonyl-3-nitrobenzoic acid, which can be further processed to produce 2-methylindole-4-carboxylic acid and related compounds (D. E. Ames & O. Ribeiro, 1976).

Analytical Chemistry Applications

  • Determination of Genotoxic Impurities : 2-Bromo-3-methyl-6-nitrobenzoic acid is important in the analytical chemistry domain, particularly in the determination of genotoxic impurities in pharmaceuticals. It's used as a standard in the development and validation of chromatographic methods (Kishore Gaddam et al., 2020).

Fundamental Chemical Research

  • Studies on Chemical Reactivity : Research has been conducted on the reactivity of this compound under various conditions, providing insights into its chemical behavior and potential applications in synthesis and material science. This includes studies on its reaction with different nucleophiles and the resulting products (F. Guerrera et al., 1995).

Safety And Hazards

Nitro compounds can be toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with the molten substance may cause severe burns to the skin and eyes . It is recommended to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes .

Future Directions

2-Bromo-3-methyl-6-nitrobenzoic acid is used in the preparation of 3-substituted 5-nitroisocoumarins and 2-bromo-3-nitrobenzaldehyde . This suggests potential applications in the synthesis of other complex organic compounds.

properties

IUPAC Name

2-bromo-3-methyl-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-4-2-3-5(10(13)14)6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURYIYPDFSCTCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-methyl-6-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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